molecular formula C31H27ClN4O5 B445717 2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445717
M. Wt: 571g/mol
InChI Key: MIHNYOPNGXITQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and is often found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the appropriate substituted anilines, aldehydes, and β-ketoesters.

    Cyclization: The key step involves a cyclization reaction to form the quinoline core. This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Functional Group Modifications:

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permangan

Properties

Molecular Formula

C31H27ClN4O5

Molecular Weight

571g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C31H27ClN4O5/c1-18-14-21(11-12-24(18)36(38)39)41-17-20-15-19(10-13-28(20)40-2)29-22(16-33)31(34)35(25-7-4-3-6-23(25)32)26-8-5-9-27(37)30(26)29/h3-4,6-7,10-15,29H,5,8-9,17,34H2,1-2H3

InChI Key

MIHNYOPNGXITQH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5Cl)N)C#N)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5Cl)N)C#N)OC)[N+](=O)[O-]

Origin of Product

United States

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